molecular formula C12H11FO2 B13084123 (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

Cat. No.: B13084123
M. Wt: 206.21 g/mol
InChI Key: JYTSMEVDYRAOSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-2-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens, Alkylating agents

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Hydrocarbons

    Substitution: Various substituted furans

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methylphenyl)methanol
  • (4-Fluoro-2-methylfuran-3-yl)methanol
  • (4-Fluoro-2-methylfuran-3-yl)(4-methylphenyl)methanol

Uniqueness

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. The presence of both a fluoro and methyl group on the furan ring, along with a phenyl group attached to a methanol moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

(4-fluoro-2-methylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3

InChI Key

JYTSMEVDYRAOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O

Origin of Product

United States

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